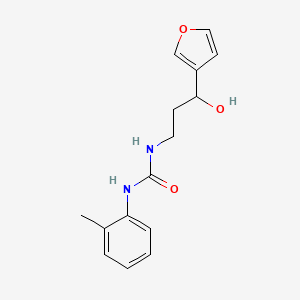

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Descripción

Propiedades

IUPAC Name |

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-11-4-2-3-5-13(11)17-15(19)16-8-6-14(18)12-7-9-20-10-12/h2-5,7,9-10,14,18H,6,8H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWZLNRQDMKNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the hydroxypropyl intermediate: This can be achieved by reacting furan-3-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group.

Urea formation: The hydroxypropyl intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring and hydroxypropyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The urea moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Urea vs. Thio-Urea Derivatives

A key structural analog is 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea (), which replaces the urea group (-NH-CO-NH-) with a thio-urea (-NH-CS-NH-).

- Hydrogen Bonding : The thio-urea’s sulfur atom reduces electronegativity, weakening hydrogen-bond acceptor strength compared to urea. This may affect crystal packing and intermolecular interactions, as evidenced by its resolved crystal structure (Fig. 1–2 in ).

Substituent Effects: Aryl and Heteroaryl Groups

- o-Tolyl vs. Fluorophenyl Groups : Metabolites of ezetimibe () feature fluorophenyl groups, which enhance lipophilicity and metabolic resistance compared to the o-tolyl group in the target compound. Fluorine’s electron-withdrawing nature may also reduce aromatic ring reactivity compared to the methyl group in o-tolyl.

- Furan Positional Isomerism: The target compound’s furan-3-yl group differs from the 2-furoyl substituent in ’s thio-urea analog.

Hydroxypropyl Chain vs. Non-Hydroxylated Alkyl Groups

The 3-hydroxypropyl chain in the target compound contrasts with non-hydroxylated alkyl chains in analogs like (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one (, Compound 4). The hydroxyl group likely enhances:

- Solubility : Increased polarity improves aqueous solubility.

- Metabolic Susceptibility : The hydroxyl group may serve as a site for glucuronidation or sulfation, akin to metabolites in .

Patent-Based Analogues: Fluorinated Furan Derivatives

A patent () describes a fluorinated furan-carboxamide derivative with a trifluoromethyl group on the furan ring. While structurally distinct, the use of fluorinated furans highlights their role in enhancing metabolic stability and binding affinity through halogen interactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : Thio-urea analogs () are synthesized via straightforward thiourea coupling, suggesting similar routes for the target compound with modified reagents.

- Thermodynamic Stability : Urea derivatives generally exhibit higher thermal stability than thio-ureas due to stronger resonance stabilization, a critical factor in drug formulation.

Actividad Biológica

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is an organic compound characterized by a unique structural arrangement that includes a furan ring, a hydroxypropyl group, and an o-tolyl group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is C13H15N2O3, with a molecular weight of approximately 245.27 g/mol. The compound's structure allows for various interactions with biological targets, which are essential for its activity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxypropyl group can form hydrogen bonds, while the furan and o-tolyl groups may engage in hydrophobic interactions with target proteins. These interactions can modulate key signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes.

Biological Activities

Research indicates that 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : There is emerging evidence that this compound may exhibit anticancer activity. Its structural components could influence cell cycle regulation and apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea.

- Antitumor Activity : A comparative study on similar urea derivatives demonstrated that compounds with furan rings showed significant cytotoxic effects against various cancer cell lines, indicating a potential for 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(o-tolyl)urea to exhibit similar properties .

- Mechanistic Insights : Research on related compounds has shown that furan-containing ureas can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting that our compound may have a similar mechanism .

Data Table: Biological Activity Overview

Q & A

Q. How can researchers validate off-target effects identified in high-throughput screening?

- Methodological Answer : Employ orthogonal assays:

- siRNA knockdown of putative off-targets.

- Thermal shift assays (TSA) to detect protein stabilization.

- Chemoproteomics (e.g., affinity-based pull-down with biotinylated probes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.